molecular formula C19H23NO B5138652 1-[(3-Phenoxyphenyl)methyl]azepane

1-[(3-Phenoxyphenyl)methyl]azepane

Cat. No.: B5138652
M. Wt: 281.4 g/mol
InChI Key: ICWXCVRERMFVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Phenoxyphenyl)methyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a (3-phenoxyphenyl)methyl group. The phenoxyphenyl moiety is common in pyrethroid insecticides (e.g., cyhalothrin, fenvalerate) , while azepane derivatives are often explored in drug development for their conformational flexibility and bioavailability .

Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-2-7-14-20(13-6-1)16-17-9-8-12-19(15-17)21-18-10-4-3-5-11-18/h3-5,8-12,15H,1-2,6-7,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWXCVRERMFVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Phenoxyphenyl)methyl]azepane typically involves the reaction of 3-phenoxybenzyl chloride with azepane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the azepane nitrogen attacks the benzyl chloride, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of 1-[(3-Phenoxyphenyl)methyl]azepane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvents like dichloromethane or N,N-dimethylformamide are commonly used, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Phenoxyphenyl)methyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyphenyl group can engage in π-π interactions with aromatic residues in the target protein, while the azepane ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural similarities with 1-[(3-Phenoxyphenyl)methyl]azepane:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Primary Use Source
1-[(3-Phenoxyphenyl)methyl]azepane Azepane (7-membered) (3-Phenoxyphenyl)methyl Not provided Not provided Hypothetical: Agrochemical/Pharma N/A
AB-005 azepane isomer Azepane Indole, tetramethylcyclopropylmethanone C22H29N2O 337.48 Synthetic cannabinoid Germany, 2012
Cyhalothrin Cyclopropane ester Cyano(3-phenoxyphenyl)methyl ester C23H19ClF3NO3 449.85 Insecticide Pesticide report
Fenvalerate Cyclopropane ester Cyano(3-phenoxyphenyl)methyl, chlorophenyl C25H22ClNO3 419.90 Insecticide Pesticide glossary
1-[(piperidin-3-yl)methyl]azepane Azepane + piperidine Piperidin-3-ylmethyl C12H24N2 196.34 Pharmaceutical research American Elements
1-[3-(2-phenoxyethoxy)benzoyl]azepane Azepane + benzoyl 3-(2-Phenoxyethoxy)benzoyl C21H25NO3 339.43 Undisclosed ChemBK

Key Comparative Findings

Azepane vs. Piperidine/Other Heterocycles
  • For example, 1-[(piperidin-3-yl)methyl]azepane has a molecular weight of 196.34, while the phenoxyphenyl-substituted analog likely has higher lipophilicity due to the aromatic group.
  • Piperidine derivatives : Smaller ring size may reduce steric hindrance but limit pharmacokinetic stability.
Phenoxyphenyl Substituent
  • The 3-phenoxyphenyl group is a hallmark of pyrethroids like cyhalothrin and fenvalerate, which target insect sodium channels . In 1-[(3-Phenoxyphenyl)methyl]azepane, this group could confer similar pesticidal activity, though the absence of an ester linkage (as in pyrethroids) might alter its mechanism or persistence.
  • In contrast, 1-[3-(2-phenoxyethoxy)benzoyl]azepane replaces the methyl linker with a benzoyl group and ethoxy spacer, likely reducing membrane permeability compared to the target compound.
Pharmaceutical Potential
  • AB-005 azepane isomer demonstrates that azepane derivatives are viable in drug design, particularly for central nervous system targets. The target compound’s phenoxyphenyl group may enhance binding to aromatic receptors (e.g., GABA or serotonin receptors), though this requires experimental validation.
Physicochemical Properties
  • Stability : Azepane’s larger ring may reduce metabolic degradation compared to five-membered pyrrolidines, extending half-life in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.